molecular formula C18H20ClN5O3 B2915561 1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 317841-26-2

1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2915561
CAS No.: 317841-26-2
M. Wt: 389.84
InChI Key: JOQJYBMIFGTRHD-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, two methyl groups, and a morpholino group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a base such as sodium hydride.

    Methylation: The methyl groups can be added through alkylation reactions using methyl iodide and a strong base like potassium carbonate.

    Morpholino Group Addition: The morpholino group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the purine ring.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one: A compound with a similar chlorobenzyl group and methyl groups but different core structure.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar purine-like structures and potential kinase inhibitory activity.

Uniqueness

1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-14-15(20-17(21)23-7-9-27-10-8-23)22(2)18(26)24(16(14)25)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJYBMIFGTRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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